molecular formula C9H6N2O3S2 B11753513 2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one

2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one

Cat. No.: B11753513
M. Wt: 254.3 g/mol
InChI Key: LMLHUTRGCJBSLG-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a thiazine ring fused with a benzene ring, along with a nitro group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable nitro-substituted benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution followed by cyclization to form the desired benzothiazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Amines, thiols, bases like triethylamine.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential biomolecules in microbial cells, leading to cell death. In its anticancer activity, it may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-8-nitro-6-(trifluoromethyl)-4H-benzo[e][1,3]thiazin-4-one
  • 2-(2,4-Dihydroxyphenyl)thieno-1,3-thiazin-4-one
  • 5-Carbomethoxy-2-substituted-7H-1,2,4-triazolo(3,2-b)-1,3-thiazine-7-one

Uniqueness

2-(Methylthio)-6-nitro-4H-benzo[e][1,3]thiazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a methylthio group on the benzothiazine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6N2O3S2

Molecular Weight

254.3 g/mol

IUPAC Name

2-methylsulfanyl-6-nitro-1,3-benzothiazin-4-one

InChI

InChI=1S/C9H6N2O3S2/c1-15-9-10-8(12)6-4-5(11(13)14)2-3-7(6)16-9/h2-4H,1H3

InChI Key

LMLHUTRGCJBSLG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=O)C2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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